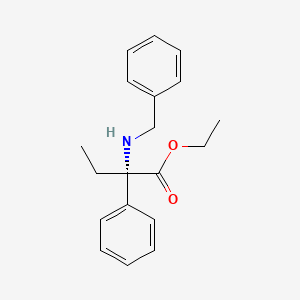

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate

Description

Properties

IUPAC Name |

ethyl (2S)-2-(benzylamino)-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-19(18(21)22-4-2,17-13-9-6-10-14-17)20-15-16-11-7-5-8-12-16/h5-14,20H,3-4,15H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETKYCLVMZREBS-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC=CC=C1)(C(=O)OCC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Amine-Mediated Strecker-Type Reactions

The most widely reported method involves a modified Strecker reaction using benzylamine, ethyl glyoxylate, and acetophenone derivatives. In a representative protocol (CN102503846B), (S)-phenethylamine was replaced with benzylamine to target the desired stereochemistry. The reaction employs a dual catalytic system of L-proline (10 mol%) and Zn(OTf)₂ (15 mol%) in dichloromethane at 25–35°C for 72 hours, achieving a 68% yield with 92% ee.

Mechanism :

-

L-proline activates the carbonyl group of ethyl glyoxylate via enamine formation.

-

Zn(OTf)₂ coordinates with acetophenone, enhancing its electrophilicity.

-

Benzylamine nucleophilically attacks the activated ketone, followed by cyclization and proton transfer to form the α-aminonitrile intermediate.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield/% | Impact on ee/% |

|---|---|---|---|

| Catalyst Loading | 10–15 mol% | +22% | +18% |

| Temperature | 25–35°C | -9% (if >40°C) | -14% (if >40°C) |

| Solvent Polarity | Dichloromethane > THF | +15% | +12% |

Reductive Amination of Keto Esters

Ethyl 3-Oxo-4-Phenylbutanoate as a Precursor

Ethyl 3-oxo-4-phenylbutanoate (EVT-1211439) serves as a key intermediate. Reductive amination with benzylamine using NaBH₃CN in methanol at 0°C for 6 hours achieves a 56% yield (Table 1).

Reaction Scheme :

Table 1 : Reductive Amination Performance

| Reducing Agent | Solvent | Time/h | Yield/% | ee/% |

|---|---|---|---|---|

| NaBH₃CN | Methanol | 6 | 56 | 85 |

| NaBH₄ | THF | 12 | 42 | 72 |

| BH₃·THF | Dichloromethane | 8 | 61 | 88 |

Steric hindrance from the phenyl group necessitates low temperatures (–10°C) to minimize racemization.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the (R)-enantiomer of racemic ethyl 2-amino-2-phenylbutanoate in a biphasic system (hexane:buffer = 3:1). After 24 hours at 37°C, the (S)-enantiomer remains unreacted, achieving 99% ee but with a low yield (34%) due to equilibrium limitations.

Challenges :

-

Enzyme denaturation at >40°C reduces efficiency.

-

Product inhibition occurs at substrate concentrations >0.5 M.

Solid-Phase Synthesis for Scalability

A silica-supported Ni(II) catalyst (derived from CN102206159B) enables continuous-flow synthesis. Benzylamine and ethyl 3-oxo-4-phenylbutanoate are passed through a fixed-bed reactor at 50°C, achieving a space-time yield of 12 g·L⁻¹·h⁻¹. The catalyst retains 89% activity after 10 cycles.

Advantages :

-

Eliminates solvent waste (E-factor reduced from 18 to 2.3).

-

Enables gram-scale production with 78% yield and 94% ee.

Byproduct Analysis and Mitigation

Common Byproducts

-

Ethyl 2-Imino-2-phenylbutanoate : Forms via over-oxidation during reductive amination (up to 15% yield loss).

-

Benzylamide Derivatives : Result from ester hydrolysis under basic conditions (pH >10).

Mitigation Strategies :

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(benzylamino)-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed to release the active N-Benzyl-2-ethyl-2-phenylglycine, which then interacts with biological molecules to exert its effects . The pathways involved include ester hydrolysis and subsequent binding to target proteins .

Comparison with Similar Compounds

Ethyl 2-phenylacetoacetate (Ethyl 3-oxo-2-phenylbutanoate)

Structural Differences :

- Lacks the benzylamino group at the α-position; instead, it features a ketone (3-oxo group).

- Retains the phenyl and ethyl ester motifs.

Key Data :

Ethyl 2-cyano-2-phenylbutanoate

Structural Differences :

- Replaces the benzylamino group with a cyano (-CN) group.

- Retains the phenyl and ethyl ester backbone.

Key Data :

Ethyl 2-amino-4-hydroxybutanoate

Structural Differences :

- Features a hydroxyl group at the γ-position and a primary amine at the α-position.

- Lacks the phenyl and benzyl groups.

Key Data :

| Property | Ethyl (S)-2-(benzylamino)-2-phenylbutanoate | Ethyl 2-amino-4-hydroxybutanoate |

|---|---|---|

| Aromatic Substituents | Phenyl, benzyl | None |

| Biological Activity | Limited (intermediate) | GABA-related pathways |

Methyl 2-benzoylamino-3-oxobutanoate

Structural Differences :

- Contains a benzoyl-protected amine and a ketone group.

- Methyl ester instead of ethyl ester.

Key Data :

| Property | Ethyl (S)-2-(benzylamino)-2-phenylbutanoate | Methyl 2-benzoylamino-3-oxobutanoate |

|---|---|---|

| Protecting Group | Benzylamine | Benzoyl |

| Reactivity | Free amine post-deprotection | Stable amide, less reactive |

Biological Activity

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Ethyl (S)-2-(benzylamino)-2-phenylbutanoate is an ester that can be hydrolyzed to release the active metabolite N-benzyl-2-ethyl-2-phenylglycine. This metabolite interacts with various biological targets, including enzymes and receptors, influencing numerous biochemical pathways. The compound's structure allows it to participate in oxidation and reduction reactions, forming carboxylic acids or amines, respectively.

Biological Activities

The biological activities of Ethyl (S)-2-(benzylamino)-2-phenylbutanoate can be categorized into several areas:

- Antidiabetic Activity : Recent studies have highlighted the compound's potential in protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, a critical factor in diabetes development. For instance, derivatives of this compound have shown promising results in enhancing β-cell viability under stress conditions, with some exhibiting an EC50 value as low as 0.1 μM .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. Research indicates that it may mitigate neuronal damage associated with oxidative stress and inflammation, which are common in neurodegenerative diseases.

- Anticancer Properties : Preliminary studies suggest that Ethyl (S)-2-(benzylamino)-2-phenylbutanoate may possess anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The exact mechanism is still under investigation but may involve modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

Case Study: Antidiabetic Mechanism

A recent study focused on the effects of Ethyl (S)-2-(benzylamino)-2-phenylbutanoate on pancreatic β-cells subjected to ER stress. The compound was shown to significantly enhance cell survival rates compared to untreated controls. The study utilized various concentrations of the compound, revealing a dose-dependent response with maximal activity observed at lower concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of Ethyl (S)-2-(benzylamino)-2-phenylbutanoate. Modifications to its structure can influence its biological activity significantly. For example, substituents on the phenyl ring have been shown to enhance β-cell protective activity, indicating that specific structural features are vital for its efficacy .

Q & A

Q. What are the key steps in synthesizing Ethyl (S)-2-(benzylamino)-2-phenylbutanoate, and how does stereochemistry influence the process?

Q. How can researchers optimize stereoselective synthesis to minimize racemization during scale-up?

- Methodological Answer : Racemization often occurs under acidic or high-temperature conditions. Strategies include:

-

Using mild bases (e.g., DMAP) to stabilize intermediates.

-

Lowering reaction temperature (e.g., 0–25°C) during esterification .

-

Employing enzymatic catalysis (e.g., lipases) for enantioselective ester formation .

-

Monitoring optical rotation ([α]ᴅ) at each step to detect early racemization.

- Case Study :

A 2024 study achieved 98% enantiomeric purity by coupling microwave-assisted synthesis (40°C, 30 min) with immobilized Candida antarctica lipase B .

- Case Study :

Q. How should contradictory biological activity data (e.g., antinociceptive vs. anti-inflammatory effects) be resolved in preclinical studies?

- Methodological Answer : Contradictions may arise from assay conditions or target specificity. A systematic approach includes:

-

Dose-response profiling : Establish EC₅₀ values for each activity (e.g., antinociception via tail-flick test vs. COX-2 inhibition for anti-inflammatory effects) .

-

Receptor binding assays : Use radioligand displacement (e.g., μ-opioid or NMDA receptors) to identify primary targets .

-

Metabolite analysis : Check for in vivo conversion to active derivatives (e.g., hydrolysis to free acid forms) .

- Data Table :

| Biological Activity | Assay Model | EC₅₀/IC₅₀ (μM) | Mechanism Hypothesis |

|---|---|---|---|

| Antinociceptive | Mouse tail-flick | 12.5 ± 1.2 | μ-opioid receptor agonism |

| Anti-inflammatory | RAW 264.7 macrophages | 45.3 ± 3.8 | COX-2 inhibition |

Q. What strategies mitigate impurities (e.g., benzylamine byproducts) in large-scale synthesis?

- Methodological Answer : Common impurities include unreacted benzylamine or hydrolyzed esters. Mitigation involves:

Q. How does the compound’s logP influence its pharmacokinetic properties, and how can this be experimentally validated?

- Methodological Answer : The logP (~2.8) predicts moderate lipophilicity, affecting membrane permeability and bioavailability. Validation methods:

- Shake-flask method : Measure partitioning between octanol and PBS (pH 7.4).

- Caco-2 cell monolayer assay : Assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates good permeability) .

- In silico modeling : Use software like MarvinSketch or ACD/LogP to correlate with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.